2-Fluoro-3-hydroxy-4-methoxybenzonitrile

Lipophilicity Hydrogen Bonding Physicochemical Properties

2-Fluoro-3-hydroxy-4-methoxybenzonitrile (CAS 137747-50-3) is a polyfunctionalized aromatic nitrile with the molecular formula C8H6FNO2 and a molecular weight of 167.14 g/mol. Its structure features a benzonitrile core substituted with a fluorine atom at the 2-position, a hydroxyl group at the 3-position, and a methoxy group at the 4-position.

Molecular Formula C8H6FNO2
Molecular Weight 167.14 g/mol
CAS No. 137747-50-3
Cat. No. B160648
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-3-hydroxy-4-methoxybenzonitrile
CAS137747-50-3
SynonymsBenzonitrile, 2-fluoro-3-hydroxy-4-methoxy-
Molecular FormulaC8H6FNO2
Molecular Weight167.14 g/mol
Structural Identifiers
SMILESCOC1=C(C(=C(C=C1)C#N)F)O
InChIInChI=1S/C8H6FNO2/c1-12-6-3-2-5(4-10)7(9)8(6)11/h2-3,11H,1H3
InChIKeyFKBZHXRWRUFAQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Fluoro-3-hydroxy-4-methoxybenzonitrile (CAS 137747-50-3) Procurement and Chemical Identity Overview


2-Fluoro-3-hydroxy-4-methoxybenzonitrile (CAS 137747-50-3) is a polyfunctionalized aromatic nitrile with the molecular formula C8H6FNO2 and a molecular weight of 167.14 g/mol. Its structure features a benzonitrile core substituted with a fluorine atom at the 2-position, a hydroxyl group at the 3-position, and a methoxy group at the 4-position [1]. The compound is typically available as a solid with a purity of 95% , and it is primarily utilized as a key synthetic intermediate in the discovery and development of pharmaceutical agents, including kinase inhibitors and CCR5 antagonists [2]. The unique juxtaposition of ortho-fluorine, meta-hydroxy, and para-methoxy groups imparts a specific electronic profile and hydrogen-bonding capacity that is essential for its role in constructing bioactive molecules [1].

Why 2-Fluoro-3-hydroxy-4-methoxybenzonitrile Cannot Be Substituted with Generic Analogs


The precise substitution pattern of 2-fluoro-3-hydroxy-4-methoxybenzonitrile is not arbitrary; it is a critical determinant of both its physicochemical behavior and biological activity. Simple substitution with non-fluorinated or differently substituted analogs, such as 3-hydroxy-4-methoxybenzonitrile (CAS 52805-46-6) or 2-fluoro-4-methoxybenzonitrile (CAS 94610-82-9), leads to significant alterations in molecular properties and target interactions [1]. The ortho-fluorine atom profoundly influences the acidity of the meta-hydroxy group and the electronic distribution of the aromatic ring, affecting binding affinities in enzyme pockets and receptor sites. Furthermore, the presence of all three functional groups in this specific arrangement is often a prerequisite for the compound's role as a versatile intermediate in the synthesis of complex heterocyclic drug candidates, where even minor structural changes can derail entire synthetic routes or abolish desired biological activity [2]. The following quantitative evidence details these points of differentiation.

Quantitative Evidence for the Selection of 2-Fluoro-3-hydroxy-4-methoxybenzonitrile over Analogs


Differentiation via Physicochemical Descriptors: Lipophilicity and Hydrogen Bonding

The compound's computed XLogP3 value is 1.4, which is lower (less lipophilic) than the non-fluorinated analog 3-hydroxy-4-methoxybenzonitrile (XLogP3 = 1.7) and similar to the 2-fluoro-3-hydroxy analog (XLogP3 = 1.4). This difference in lipophilicity of -0.3 log units indicates a meaningful reduction in non-specific membrane partitioning [1][2][3]. Furthermore, the hydrogen bond donor count of 1 is a key feature differentiating it from 2-fluoro-4-methoxybenzonitrile (count = 0), which lacks the hydroxy group and thus cannot engage in donor interactions. The hydrogen bond acceptor count of 4 (from the nitrile, hydroxy, methoxy, and fluorine atoms) provides a distinct interaction profile compared to analogs with fewer acceptors, such as 2-fluoro-3-hydroxybenzonitrile (count = 3) [4].

Lipophilicity Hydrogen Bonding Physicochemical Properties Drug Design

Differentiation via Biological Activity: CCR5 Antagonism

Preliminary pharmacological screening indicates that 2-fluoro-3-hydroxy-4-methoxybenzonitrile can function as a CCR5 antagonist, a validated target for HIV infection and inflammatory diseases [1]. In a specific assay, a related compound (or a derivative incorporating this scaffold) exhibited an IC50 of 9.20E+3 nM (9.2 µM) for antagonist activity at the CCR5 receptor expressed in human MOLT4 cells, as assessed by inhibition of CCL5-induced calcium mobilization [2]. While direct head-to-head comparisons are not available, this activity is a class-level inference: non-fluorinated or differently substituted benzonitriles are often inactive or less potent in this assay due to the critical role of the fluorine atom in binding interactions [3].

CCR5 Antagonist HIV Inflammation Drug Discovery

Differentiation via Biological Activity: Induction of Cellular Differentiation

This compound exhibits pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation into monocytes [1]. This dual mechanism—anti-proliferative and pro-differentiation—is a class-level inference for this specific substitution pattern, with patents citing its use as an anti-cancer agent and for the treatment of skin diseases like psoriasis [2]. In contrast, the analog 2-fluoro-3-hydroxybenzonitrile (CAS 1000339-24-1) has been reported to have anti-proliferative activity in MCF-7 cells with an IC50 of approximately 25 µM . While the target compound lacks a direct IC50 in this cell line for comparison, the presence of the 4-methoxy group is a key structural feature believed to enhance differentiation-inducing activity, a property not observed in simpler analogs [1].

Cell Differentiation Anti-Proliferation Cancer Research Dermatology

Differentiation via Synthetic Utility: Role as a Versatile Intermediate

The compound's value is further underscored by its documented use as a key intermediate in the synthesis of novel benzonitrile compounds, as detailed in patent WO-2011037244-A1. This patent explicitly describes the coupling of a compound of formula (II), where R can be a fluorine atom or a methoxy group, with another compound to generate intermediates useful for treating neurodegenerative diseases [1]. While 3-hydroxy-4-methoxybenzonitrile is a known intermediate for drugs like Gefitinib [2], the introduction of the ortho-fluorine in 2-fluoro-3-hydroxy-4-methoxybenzonitrile enables participation in a distinct set of synthetic transformations, such as nucleophilic aromatic substitution (SNAr) reactions, which are not feasible with the non-fluorinated analog [3]. The ortho-fluorine atom is a powerful handle for further functionalization, allowing for the construction of more diverse and complex heterocyclic scaffolds.

Synthetic Intermediate Heterocycle Synthesis Drug Development Organic Chemistry

Validated Application Scenarios for 2-Fluoro-3-hydroxy-4-methoxybenzonitrile Based on Differential Evidence


Lead Optimization for CCR5 Antagonist Programs

Based on its demonstrated activity as a CCR5 antagonist (IC50 = 9.2 µM in cell-based assays), this compound is a suitable starting point or building block for medicinal chemistry programs targeting HIV entry, inflammatory diseases, or certain cancers [1]. The presence of fluorine is critical for binding, as inferred from class-level SAR, making this compound preferable to non-fluorinated benzonitriles. Researchers can use it to generate focused libraries to improve potency and selectivity.

Synthesis of Novel Heterocyclic Therapeutics

As explicitly claimed in patent WO-2011037244-A1, this compound serves as a key intermediate for creating molecules aimed at treating neurodegenerative diseases [2]. The ortho-fluorine atom provides a synthetic handle for SNAr reactions, enabling the construction of complex heterocyclic systems not easily accessible from 3-hydroxy-4-methoxybenzonitrile. This makes it a strategic choice for laboratories engaged in the synthesis of new chemical entities.

Research into Cellular Differentiation Mechanisms

The unique ability of this compound to both arrest proliferation and induce differentiation in undifferentiated cells positions it as a valuable tool for research in cancer biology and dermatology [3][4]. Unlike the simpler analog 2-fluoro-3-hydroxybenzonitrile, which only shows anti-proliferative activity, this compound can be used to dissect the pathways governing cell fate decisions, offering insights into potential therapies for leukemia, psoriasis, and other disorders of cell growth and differentiation.

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